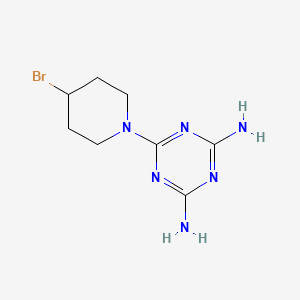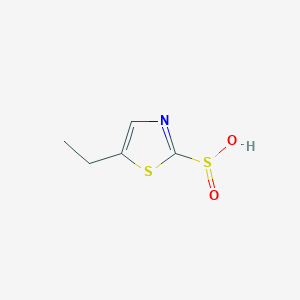
5-Ethylthiazole-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylthiazole-2-sulfinicacid is a heterocyclic organic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including medicinal chemistry, due to their presence in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylthiazole-2-sulfinicacid typically involves the reaction of ethylthiazole derivatives with sulfinic acid. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylthiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
5-Ethylthiazole-2-sulfinicacid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethylthiazole-2-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Ethylthiazole-2-sulfinicacid include other thiazole derivatives such as:
- 5-Methylthiazole-2-sulfinicacid
- 2-Aminothiazole
- 4-Methylthiazole-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ethyl group at the 5-position and the sulfinic acid group at the 2-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H7NO2S2 |
|---|---|
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
5-ethyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C5H7NO2S2/c1-2-4-3-6-5(9-4)10(7)8/h3H,2H2,1H3,(H,7,8) |
Clave InChI |
BGCJIQAHVYXHHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(S1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




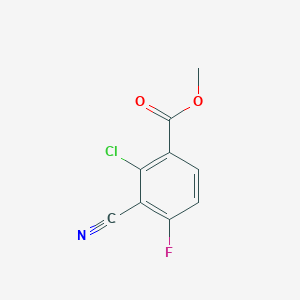
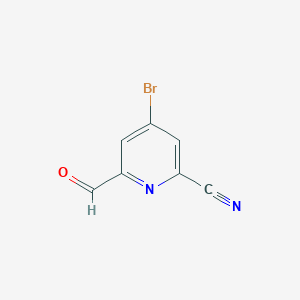


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
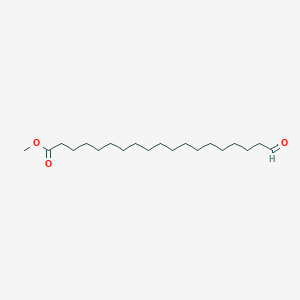
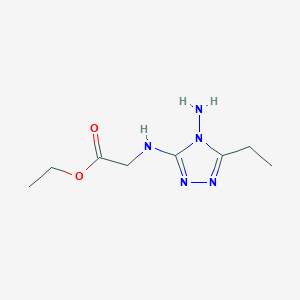
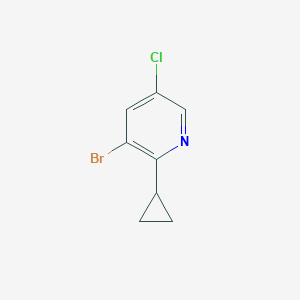
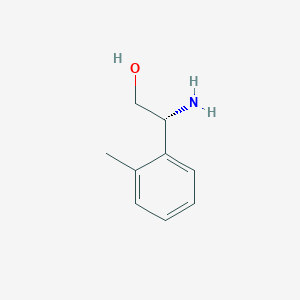
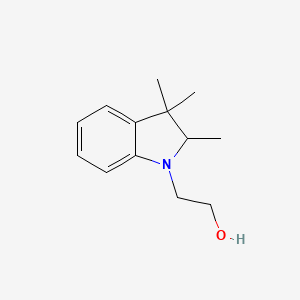
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
